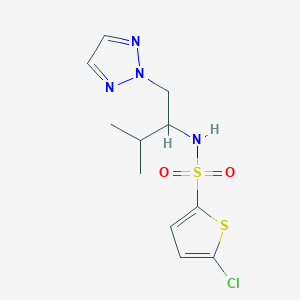

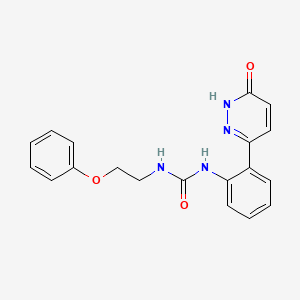

![molecular formula C16H16N2S B2819477 1-[(4-methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole CAS No. 708998-52-1](/img/structure/B2819477.png)

1-[(4-methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-[(4-methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole” is a chemical substance with the molecular formula C15H16 . It’s also known by other names such as Methane, o-tolyl-p-tolyl-, o-Tolyl (p-tolyl)methane, and 2,4’-Dimethyldiphenylmethane .

Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is YSUXUWZNEAXNCX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The molecular weight of “1-[(4-methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole” is 196.2875 . For more detailed physical and chemical properties, you may need to refer to specialized databases or experimental data.科学的研究の応用

Medicinal Chemistry and Drug Discovery

The 1,3-benzodiazole scaffold has been widely explored in drug discovery due to its diverse pharmacological activities. Researchers have investigated derivatives of this compound for their potential as anti-HIV, antitubercular, antiviral, antibacterial, and anticancer agents . The compound’s structural features make it an interesting candidate for further exploration in drug development.

Anticancer Properties

The pyrazole ring, present in this compound, is a significant heterocyclic component with pharmacological relevance. Various drugs containing the pyrazole moiety exhibit antitumor activity. Researchers have studied pyrazole derivatives for their potential in cancer treatment . Further investigations into the mechanism of action and optimization of these derivatives could lead to novel anticancer agents.

Anti-Inflammatory and Analgesic Activities

Pyrazole-based compounds have been utilized as anti-inflammatory and analgesic agents. The 1,3-benzodiazole framework, combined with the pyrazole ring, may enhance these properties. Researchers can explore the compound’s effects on inflammation and pain pathways .

Cytoprotective Effects

Hydrazones, a class of compounds that include the title compound, exhibit cytoprotective properties. These compounds have potential applications in protecting cells from oxidative stress, apoptosis, and other cellular damage . Investigating the cytoprotective mechanisms of this compound could yield valuable insights.

Antimicrobial and Antifungal Activities

Hydrazones have demonstrated antimicrobial and antifungal properties. Researchers can evaluate the compound’s efficacy against specific pathogens, including bacteria and fungi . Understanding its mode of action and selectivity can guide further studies.

Vasodilator and Cardiovascular Applications

Given the diverse pharmacological properties of pyrazole-containing compounds, exploring the vasodilatory effects and cardiovascular applications of this compound is worthwhile. Vasodilators play a crucial role in managing cardiovascular diseases, and the compound’s structure suggests potential in this area .

Antiviral Potential

The 1,3-benzodiazole core has been associated with antiviral activity. Researchers can investigate whether the title compound exhibits inhibitory effects against specific viruses, contributing to the development of antiviral therapies .

Other Biological Activities

Beyond the mentioned fields, researchers can explore additional biological activities, such as antitrypanosomal, antimalarial, and anticonvulsant effects. The compound’s unique structure may lead to unexpected discoveries in these areas .

特性

IUPAC Name |

1-[(4-methylphenyl)methyl]-2-methylsulfanylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c1-12-7-9-13(10-8-12)11-18-15-6-4-3-5-14(15)17-16(18)19-2/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWJXVPDCLRBKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

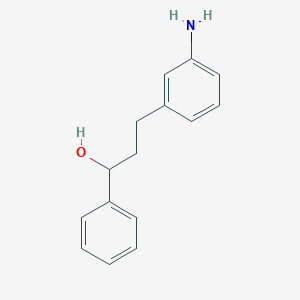

![(2R)-2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol](/img/structure/B2819397.png)

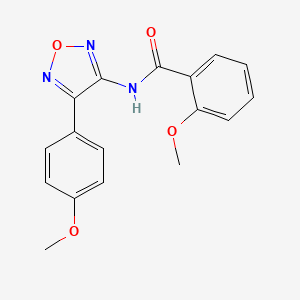

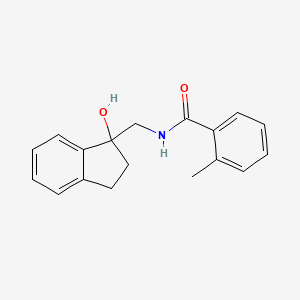

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2819401.png)

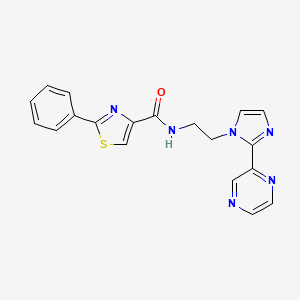

![2-(4-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2819405.png)

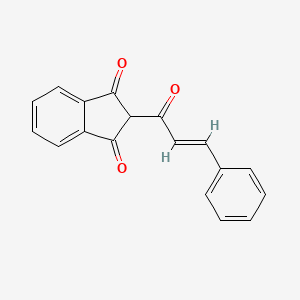

![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2819407.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2819410.png)

![6-[5-(3-Chlorophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2819411.png)

![1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819417.png)